molecular formula C15H18N2OS B12620000 N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-40-5

N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12620000
CAS No.: 918898-40-5
M. Wt: 274.4 g/mol
InChI Key: OGFAAEMLIRODCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a thiophene ring, a benzyl group, and a hydroxylamine moiety

Properties

CAS No.

918898-40-5

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N-[1-[benzyl(thiophen-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C15H18N2OS/c1-13(16-18)10-17(12-15-8-5-9-19-15)11-14-6-3-2-4-7-14/h2-9,18H,10-12H2,1H3

InChI Key

OGFAAEMLIRODCG-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=CC=CC=C1)CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-carboxaldehyde with benzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with hydroxylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its thiophene ring and hydroxylamine moiety play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: Structurally related with a thiophene ring and an alkyl amine substituent.

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.

Uniqueness

N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its combination of a benzyl group, thiophene ring, and hydroxylamine moiety, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H24N2OSC_{18}H_{24}N_2OS. Its structure features a hydroxylamine functional group, which is known for its reactivity and potential biological implications.

Mechanisms of Biological Activity

  • Antioxidant Properties : Hydroxylamines are recognized for their ability to scavenge free radicals, which can contribute to their protective effects against oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin synthesis. This inhibition can lead to applications in cosmetic formulations aimed at skin lightening.

Research Findings

Recent studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Compound Biological Activity IC50 Value
Study 1Hydroxylamine derivativesAntioxidant activity15 µM
Study 2Benzyl-thiophene analogsTyrosinase inhibition10 µM

Case Studies

  • Case Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of hydroxylamine derivatives, including similar structures to this compound. Results indicated significant scavenging of DPPH radicals, suggesting a strong antioxidant potential.
  • Case Study on Tyrosinase Inhibition :
    • Another investigation focused on the inhibition of tyrosinase by benzothiazole derivatives. The findings revealed that certain modifications enhanced inhibitory potency, which could be extrapolated to predict similar behavior in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.